Monophosphothiamine

Übersicht

Beschreibung

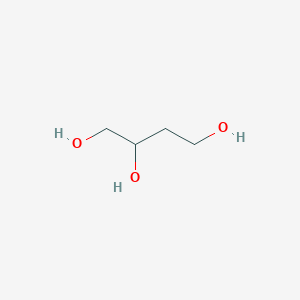

Thiamine monophosphate (chloride) (dihydrate) is a water-soluble compound that serves as an intermediate in the metabolism of thiamine (vitamin B1). It is an endogenous metabolite and plays a crucial role in the biochemical pathways of living organisms. The compound is often used in scientific research to study the metabolism and function of thiamine .

Wirkmechanismus

Target of Action

Thiamine monophosphate chloride, also known as thiamine monophosphate (TMP), primarily targets thiamine-phosphate kinase . This enzyme plays a crucial role in the conversion of TMP to thiamine pyrophosphate (TPP) , which is a coenzyme involved in the catabolism of sugars and amino acids .

Mode of Action

TMP acts as a substrate for thiamine-phosphate kinase, leading to the production of TPP . The mechanism of action of thiamine (the base form of TMP) on endothelial cells is thought to be related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . This redirection is achieved through the active forms of thiamine, which are phosphorylated thiamine derivatives .

Biochemical Pathways

Thiamine, including its monophosphate form, plays a key role in intracellular glucose metabolism . It is involved in the catabolism of sugars and amino acids via its conversion to TPP . TMP also acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine . The biochemical pathways affected by thiamine are linked to energy metabolism and biosynthesis of nucleic acids .

Pharmacokinetics

The pharmacokinetics of thiamine and its derivatives have been studied extensively . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . Lipophilic thiamine derivatives, such as TMP, have shown significant improvements in bioavailability compared to water-soluble thiamine .

Result of Action

The primary result of TMP’s action is the production of TPP, a coenzyme involved in the catabolism of sugars and amino acids . This leads to the maintenance of proper functioning of the heart and the nervous and digestive systems . Moreover, thiamine plays an important role in helping the body convert carbohydrates and fat into energy .

Action Environment

The action of thiamine and its derivatives, including TMP, can be influenced by various environmental factors. For instance, in basic soil, thiamine produced through the decay of various organisms is degraded to several products . These products are then recovered by bacteria via specific transport systems and used as building blocks for the biosynthesis of thiamine phosphates .

Biochemische Analyse

Biochemical Properties

Thiamine monophosphate chloride is involved in several biochemical reactions. It acts as a substrate for thiamine-phosphate kinase, an enzyme that catalyzes the phosphorylation of thiamine monophosphate to thiamine pyrophosphate . Thiamine pyrophosphate is a coenzyme essential for the catabolism of sugars and amino acids . Thiamine monophosphate chloride also interacts with thiamine pyrophosphatase, which hydrolyzes thiamine pyrophosphate to thiamine monophosphate . These interactions highlight the compound’s role in maintaining thiamine homeostasis and facilitating energy production.

Cellular Effects

Thiamine monophosphate chloride influences various cellular processes. It is involved in cellular respiration and the oxidation of fatty acids, contributing to energy production in mitochondria . The compound also affects cell signaling pathways and gene expression by serving as a precursor to thiamine pyrophosphate, which is necessary for the proper functioning of enzymes involved in neurotransmitter synthesis . Thiamine monophosphate chloride’s impact on cellular metabolism is evident in its role in the pentose phosphate pathway, where it helps generate ribose-5-phosphate for nucleotide synthesis .

Molecular Mechanism

At the molecular level, thiamine monophosphate chloride exerts its effects through its conversion to thiamine pyrophosphate. Thiamine pyrophosphate acts as a coenzyme for several enzymes, including transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These enzymes are involved in critical metabolic pathways such as the citric acid cycle and the pentose phosphate pathway . Thiamine monophosphate chloride’s role as a precursor ensures the availability of thiamine pyrophosphate, which is essential for these enzymatic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of thiamine monophosphate chloride have been studied extensively. The compound is relatively stable at acidic pH but degrades more rapidly at neutral or alkaline pH . Over time, thiamine monophosphate chloride can hydrolyze to thiamine, especially in the presence of alkaline phosphatase . Long-term studies have shown that thiamine monophosphate chloride maintains its efficacy in supporting cellular functions, although its stability can be influenced by environmental factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of thiamine monophosphate chloride vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and energy metabolism . At high doses, it can lead to adverse effects such as toxicity and disruption of metabolic processes . Studies have shown that there is a threshold beyond which the beneficial effects of thiamine monophosphate chloride diminish, and toxic effects become more pronounced .

Metabolic Pathways

Thiamine monophosphate chloride is involved in several metabolic pathways. It is converted to thiamine pyrophosphate by thiamine-phosphate kinase, which then participates in the catabolism of sugars and amino acids . Thiamine pyrophosphate acts as a coenzyme for transketolase in the pentose phosphate pathway, facilitating the production of ribose-5-phosphate and NADPH . Additionally, thiamine monophosphate chloride is involved in the citric acid cycle, where it supports the decarboxylation of pyruvate and alpha-ketoglutarate .

Transport and Distribution

Thiamine monophosphate chloride is transported and distributed within cells and tissues through specific transporters. The reduced folate carrier (RFC1) has been shown to mediate the transport of thiamine monophosphate chloride into cells . Once inside the cell, the compound can be converted to thiamine pyrophosphate or hydrolyzed to thiamine . Thiamine monophosphate chloride is also distributed to various tissues, including the brain, liver, and muscles, where it supports metabolic functions .

Subcellular Localization

Thiamine monophosphate chloride is localized in different subcellular compartments, including the cytosol and mitochondria . In the cytosol, it serves as a precursor for thiamine pyrophosphate, which is then transported into mitochondria to participate in energy metabolism . The subcellular localization of thiamine monophosphate chloride is essential for its role in supporting cellular functions and maintaining metabolic homeostasis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Thiaminmonophosphat (Chlorid) (Dihydrat) kann durch Phosphorylierung von Thiamin mit Phosphorsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Thiaminhydrochlorid als Ausgangsmaterial, das dann unter kontrollierten Bedingungen mit Phosphorsäure umgesetzt wird, um Thiaminmonophosphat (Chlorid) (Dihydrat) zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Thiaminmonophosphat (Chlorid) (Dihydrat) folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation und Trocknungsprozesse gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiaminmonophosphat (Chlorid) (Dihydrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Thiaminpyrophosphat zu bilden.

Reduktion: Es kann zurück zu Thiamin reduziert werden.

Substitution: Das Chloridion kann unter bestimmten Bedingungen durch andere Anionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reaktionen beinhalten oft die Verwendung von Silbernitrat, um das Chloridion durch ein Nitration zu ersetzen.

Hauptprodukte:

Oxidation: Thiaminpyrophosphat.

Reduktion: Thiamin.

Substitution: Thiaminmonophosphatnitrat.

Wissenschaftliche Forschungsanwendungen

Thiaminmonophosphat (Chlorid) (Dihydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht wegen seiner Rolle im Thiamin-Stoffwechsel und seinen Auswirkungen auf zelluläre Prozesse.

5. Wirkmechanismus

Thiaminmonophosphat (Chlorid) (Dihydrat) entfaltet seine Wirkung, indem es als Vorläufer von Thiaminpyrophosphat wirkt, einem Coenzym, das am Katabolismus von Zuckern und Aminosäuren beteiligt ist. Die Verbindung wird durch Thiaminphosphatkinase zu Thiaminpyrophosphat phosphoryliert, das dann an verschiedenen enzymatischen Reaktionen teilnimmt, die für die Energieproduktion und Stoffwechselprozesse unerlässlich sind .

Ähnliche Verbindungen:

- Thiaminhydrochlorid

- Thiaminpyrophosphat

- Thiaminmonophosphatnitrat

Vergleich:

- Thiaminhydrochlorid: Eine häufiger verwendete Form von Thiamin, die hauptsächlich in Nahrungsergänzungsmitteln und Pharmazeutika verwendet wird.

- Thiaminpyrophosphat: Die aktive Coenzymform von Thiamin, die direkt an Stoffwechselprozessen beteiligt ist.

- Thiaminmonophosphatnitrat: Ein Derivat von Thiaminmonophosphat mit ähnlichen Eigenschaften, aber unterschiedlicher anionischer Zusammensetzung .

Einzigartigkeit: Thiaminmonophosphat (Chlorid) (Dihydrat) ist einzigartig in seiner Rolle als Zwischenprodukt im Thiamin-Stoffwechsel und seiner spezifischen Chloridionen-Zusammensetzung, die seine Löslichkeit und Reaktivität in verschiedenen biochemischen und industriellen Anwendungen beeinflussen kann .

Vergleich Mit ähnlichen Verbindungen

- Thiamine hydrochloride

- Thiamine pyrophosphate

- Thiamine monophosphate nitrate

Comparison:

- Thiamine hydrochloride: A more commonly used form of thiamine, primarily used in dietary supplements and pharmaceuticals.

- Thiamine pyrophosphate: The active coenzyme form of thiamine, directly involved in metabolic processes.

- Thiamine monophosphate nitrate: A derivative of thiamine monophosphate with similar properties but different anionic composition .

Uniqueness: Thiamine monophosphate (chloride) (dihydrate) is unique in its role as an intermediate in thiamine metabolism and its specific chloride ion composition, which can influence its solubility and reactivity in various biochemical and industrial applications .

Eigenschaften

IUPAC Name |

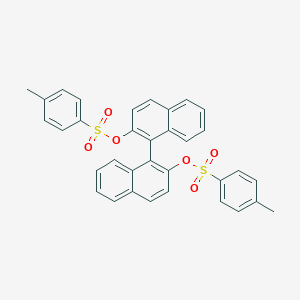

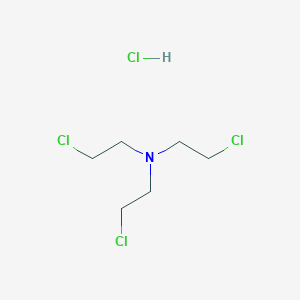

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thiamine monophosphate chloride interact with metal ions, and what structural insights can be derived from these interactions?

A: Thiamine monophosphate chloride (TMP) can form complexes with various metal ions, including Zn²⁺, Cd²⁺, and Hg²⁺. Research [] shows that the binding site for Hg²⁺ in these complexes is the N(1') nitrogen of the pyrimidine ring within the TMP molecule. This interaction was confirmed through X-ray crystallography studies of the HgL₂Cl₂ complex (L represents the deprotonated form of TMP). Additionally, ³¹P NMR spectroscopy proved to be a valuable tool in characterizing these complexes. The technique revealed that the ³¹P chemical shifts are sensitive to the state of the phosphate group in TMP, indicating potential direct bonding interactions between the phosphate group and Zn²⁺ or Cd²⁺ under specific conditions.

Q2: What analytical methods are employed to determine the presence and quantify Thiamine monophosphate chloride in complex matrices like pharmaceutical formulations?

A: Capillary Zone Electrophoresis (CZE) has been successfully applied for the routine analysis and quality control of multivitamin preparations containing Thiamine monophosphate chloride []. This method allows for the separation and quantification of various B-group vitamins, including TMP, in a single run. The optimized CZE method utilizes a 20 mM tetraborate buffer at pH 9.2 as the background electrolyte and UV detection at 214 nm. Validation studies demonstrated the method's reliability, with good precision, linearity, accuracy, and robustness for analyzing TMP in pharmaceutical samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B146112.png)

![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)